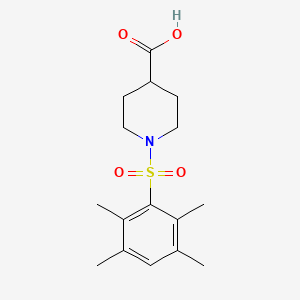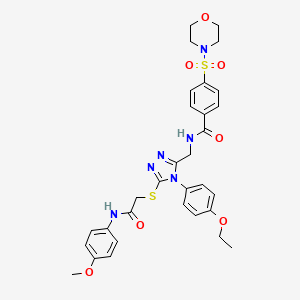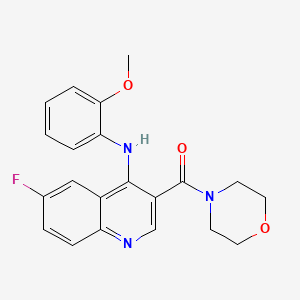![molecular formula C10H13NO B2425997 [3-(Oxetan-3-yl)phenyl]methanamin CAS No. 1545505-99-4](/img/structure/B2425997.png)
[3-(Oxetan-3-yl)phenyl]methanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Oxetan-3-yl)phenyl]methanamine: is an organic compound with the molecular formula C10H13NO It features an oxetane ring attached to a phenyl group, which is further connected to a methanamine group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [3-(Oxetan-3-yl)phenyl]methanamine serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: [3-(Oxetan-3-yl)phenyl]methanamine is explored for its potential in creating novel materials with unique properties.
Agrochemicals: It is studied for its potential use in developing new agrochemical products.
Wirkmechanismus
Target of Action
Oxetane derivatives have been known to disrupt protein microtubule functions in cells .
Mode of Action
It’s known that oxetane derivatives can provide rigidification of the overall structure and act as a hydrogen bond acceptor for a threonine-oh group in the binding pocket .
Biochemical Pathways
Oxetane derivatives are known to disrupt protein microtubule functions, which play a crucial role in cell division (mitosis) .
Pharmacokinetics
The compound’s molecular weight is 8712 , which might influence its bioavailability.
Result of Action
Given the known effects of oxetane derivatives on protein microtubule functions, it can be inferred that this compound may have significant impacts on cellular processes such as cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Oxetan-3-yl)phenyl]methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Group: The oxetane ring is then attached to a phenyl group through a Friedel-Crafts alkylation reaction.
Introduction of Methanamine Group:
Industrial Production Methods: Industrial production of [3-(Oxetan-3-yl)phenyl]methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Oxetan-3-yl)phenyl]methanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetan-3-yl phenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxetan-3-yl phenyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted methanamine derivatives.
Vergleich Mit ähnlichen Verbindungen
- [4-(Oxetan-3-yl)phenyl]methanamine
- [3-(3-Oxetanyl)phenyl]methanamine
Comparison:
- Structural Differences: While similar in structure, variations in the position of the oxetane ring or substituents can lead to differences in reactivity and biological activity.
- Unique Properties: [3-(Oxetan-3-yl)phenyl]methanamine’s specific arrangement of functional groups imparts unique chemical and physical properties, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
[3-(oxetan-3-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMNBAQPZNCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2425916.png)
![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2425918.png)

![1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2425921.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1H-indole-3-carboxylate](/img/structure/B2425927.png)

![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)



![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2425935.png)
![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)
